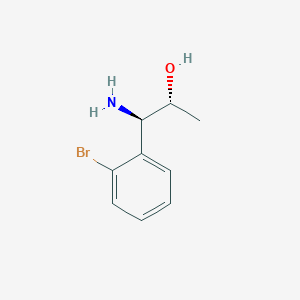

(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral β-amino alcohol characterized by a brominated aromatic ring at the 2-position of the phenyl group and a specific (1R,2R) stereochemistry. This compound belongs to the phenylpropanolamine structural class, where the bromine substituent imparts distinct electronic and steric properties.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |

InChI Key |

XPDUPQLMNKNIRL-MUWHJKNJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1Br)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-bromoacetophenone with a chiral catalyst such as (S)-BINAP-RuCl2 in the presence of a hydrogen source can yield the desired chiral alcohol . Another method involves the use of chiral auxiliaries to induce asymmetry during the reduction process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity . The choice of catalyst and reaction conditions is crucial to ensure the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketone.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL has been studied for its potential therapeutic effects. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The bromophenyl group may enhance the compound's ability to interact with specific receptors involved in cancer cell proliferation .

Asymmetric Synthesis

This compound is valuable in asymmetric synthesis due to its chirality. It can serve as a chiral auxiliary or building block in the synthesis of other chiral compounds.

- Synthesis of β-Amino Alcohols : The compound can be utilized in the synthesis of β-amino alcohols, which are important intermediates in pharmaceuticals and agrochemicals .

| Application | Description |

|---|---|

| Anticancer Activity | Potential to inhibit cancer cell growth through specific receptor interactions. |

| Chiral Auxiliary | Used in synthesizing other chiral compounds for pharmaceuticals. |

Organic Synthesis

The compound is also employed in various organic synthesis reactions, particularly those requiring stereochemical control.

- Nucleophilic Cyclopropanation Reactions : Studies have shown that this compound can participate in nucleophilic cyclopropanation reactions, leading to the formation of complex cyclic structures that are challenging to synthesize otherwise .

Case Study 1: Synthesis of Chiral β-Amino Alcohols

In a study focused on the asymmetric synthesis of β-amino alcohols, this compound was used as a precursor. The synthesis involved protecting the hydroxyl and amino groups before further transformations were conducted. The resulting compounds exhibited high enantiomeric excess and yield, demonstrating the effectiveness of this compound as a chiral building block .

A series of biological assays were conducted to evaluate the anticancer activity of derivatives of this compound. The results indicated that modifications to the bromophenyl group significantly affected the potency against various cancer cell lines. This highlights the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*logP values estimated via fragment-based methods.

- Bromine vs.

- Electronic Effects : Bromine’s electron-withdrawing nature may alter aromatic ring electronics, influencing receptor-binding interactions compared to electron-donating groups (e.g., -OCH₃ in compounds) .

Biological Activity

(1R,2R)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the compound's characteristics.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN\O, with a molecular weight of approximately 230.10 g/mol. The compound features an amino group, a hydroxyl group, and a brominated aromatic ring, which contribute to its reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing its binding affinity to specific molecular targets. Notably, the bromophenyl group may influence the compound's selectivity towards certain receptors involved in neurotransmission pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially impacting conditions such as depression and anxiety by modulating receptor activity.

- Enzymatic Interaction : It may influence the activity of enzymes involved in metabolic pathways, suggesting its utility in drug development aimed at neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL | Enantiomer with different stereochemistry | Different biological activity due to stereochemistry |

| (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL | Contains fluorine instead of bromine | Different electronic properties |

| 4-Bromobenzylamine | Lacks hydroxyl group | More reactive as an amine |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Studies : Research has demonstrated that this compound can enhance the activity of certain neurotransmitter receptors. For instance, it has been observed to increase glutamate receptor activity, which plays a crucial role in synaptic plasticity and cognitive function .

- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter degradation. This inhibition may lead to increased levels of neurotransmitters such as serotonin and dopamine, thereby potentially alleviating symptoms associated with mood disorders .

- Therapeutic Applications : Given its ability to modulate neurotransmitter systems, researchers are exploring the use of this compound as a candidate for developing new treatments for conditions like depression and anxiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.